Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-
Overview
Description
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- is a chemical compound with the empirical formula C13H24O3Si and a molecular weight of 256.41 g/mol . It is also known by other names such as 5-(Triethoxysilyl)-2-norbornene and 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene . This compound is characterized by its bicyclic structure, which includes a norbornene ring, and its triethoxysilane functional group.
Preparation Methods
The synthesis of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- typically involves the reaction of norbornene derivatives with triethoxysilane under specific conditions. One common method includes the hydrosilylation of norbornene with triethoxysilane in the presence of a platinum catalyst . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The triethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: This compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of materials .
Comparison with Similar Compounds
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- can be compared with other similar compounds such as:
Silane, (bicyclo[2.2.1]hept-5-en-2-ylethyl)trimethoxy-: This compound has a similar structure but with trimethoxy groups instead of triethoxy groups.
5-(Triethoxysilyl)-2-norbornene: Another name for the same compound, highlighting its norbornene ring structure.
The uniqueness of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- lies in its specific combination of a bicyclic norbornene ring and triethoxysilane functional group, which imparts distinct chemical reactivity and applications .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-triethoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3Si/c1-4-16-19(17-5-2,18-6-3)10-9-15-12-13-7-8-14(15)11-13/h7-8,13-15H,4-6,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOGEYKYQEDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1CC2CC1C=C2)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625359 | |
Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331283-06-8 | |
Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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